molecular formula C21H19N5O7 B1585490 Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate CAS No. 35636-63-6

Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate

Cat. No.: B1585490
CAS No.: 35636-63-6
M. Wt: 453.4 g/mol
InChI Key: KEZJTZQNDCLRDB-UHFFFAOYSA-N
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Description

Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate is a synthetic azo compound characterized by a benzimidazole core linked to a terephthalate ester via an azo (-N=N- ) bridge. The benzimidazole moiety (2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) contributes to its planar aromatic structure, while the dimethyl terephthalate group imparts ester functionality, enhancing lipophilicity. This compound is primarily utilized as a high-performance pigment due to its opacity and color strength, as evidenced by its structural analogs in patents .

Key features include:

  • Azo linkage: Facilitates strong light absorption, critical for coloration.
  • Benzimidazole core: Enhances thermal stability and electron density.
  • Dimethyl terephthalate ester: Improves solubility in non-polar matrices compared to carboxylic acid derivatives.

Properties

IUPAC Name

dimethyl 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O7/c1-10(27)17(18(28)22-12-5-7-14-16(9-12)24-21(31)23-14)26-25-15-8-11(19(29)32-2)4-6-13(15)20(30)33-3/h4-9,17H,1-3H3,(H,22,28)(H2,23,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZJTZQNDCLRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865783
Record name 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester
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Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35636-63-6
Record name Pigment Yellow 175
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Record name 1,4-Benzenedicarboxylic acid, 2-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)-, 1,4-dimethyl ester
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Record name 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate
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Biological Activity

Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate, a compound identified by its Chemical Abstracts Service (CAS) number and molecular formula C21H19N5O7C_{21}H_{19}N_{5}O_{7}, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including azo and benzimidazole moieties, which are known for their diverse biological activities. The molecular weight is approximately 423.41 g/mol, and it exhibits a range of physical properties that may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing benzimidazole and azo structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit bacterial growth by disrupting cell wall synthesis or function. The specific activity of this compound against various pathogens remains under investigation but suggests potential efficacy against resistant strains.

Anticancer Activity

Benzimidazole derivatives have been implicated in anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that the compound may interact with cellular pathways involved in cancer progression. For example, it may inhibit enzymes critical for DNA replication or repair, leading to increased cancer cell mortality.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments indicate that the compound may exhibit cytotoxic effects at high concentrations. However, detailed studies are necessary to elucidate the dose-response relationship and identify any potential genotoxic effects.

In Vitro Studies

Several in vitro studies have explored the biological activity of similar compounds. For instance:

  • Cell Line Testing : Compounds structurally related to this compound have shown significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa10
Dimethyl 2...TBDTBD

Animal Studies

Animal model studies are essential for assessing the pharmacokinetics and therapeutic potential of new compounds. Research involving similar benzimidazole derivatives has demonstrated promising results in reducing tumor size in xenograft models.

The mechanisms underlying the biological activities of this compound may involve:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Interaction with DNA : Potential intercalation into DNA strands disrupting replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes the structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate Terephthalate ester (dimethyl) C₂₁H₁₉N₅O₇ High opacity, pigment for synthetic materials
2-[[1-[[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]-benzoic acid Carboxylic acid (benzoic acid) C₁₈H₁₅N₅O₅ High color strength, dye for textiles
Metyl-4-chlór-2-[[1-[[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]karbonyl]-2-oxopropyl]diazenyl]benzoát Chlorine substituent + methyl ester C₁₉H₁₆ClN₅O₅ Enhanced lightfastness, industrial pigments
Functional Group Impact
  • Carboxylic Acid vs. Ester : The benzoic acid analog (C₁₈H₁₅N₅O₅) exhibits higher polarity, making it suitable for aqueous dyeing processes. In contrast, the dimethyl ester in the target compound (C₂₁H₁₉N₅O₇) is more lipophilic, favoring applications in plastics and coatings .
  • Chlorine Substituent : The chlorinated analog (C₁₉H₁₆ClN₅O₅) demonstrates improved lightfastness due to electron-withdrawing effects, which stabilize the azo linkage against photodegradation .

Pharmacologically Relevant Benzimidazole Derivatives

For example:

  • Benazepril Hydrochloride (CAS: 86541-74-4): A benzazepine-based angiotensin-converting enzyme (ACE) inhibitor. Though structurally distinct (lacking the azo group), it highlights the versatility of nitrogen-containing heterocycles in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.